molecular formula C7H12KNO3 B13254462 Potassium 2-carbamoyl-4-methylpentanoate

Potassium 2-carbamoyl-4-methylpentanoate

Cat. No.: B13254462
M. Wt: 197.27 g/mol
InChI Key: LHDVHQSYRZLQBV-UHFFFAOYSA-M
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Description

Potassium 2-carbamoyl-4-methylpentanoate is a chemical compound with the molecular formula C7H12KNO3 It is a potassium salt derivative of 2-carbamoyl-4-methylpentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-carbamoyl-4-methylpentanoate can be synthesized through the reaction of 2-carbamoyl-4-methylpentanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion of the acid to its potassium salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the use of industrial-grade potassium hydroxide and 2-carbamoyl-4-methylpentanoic acid. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-carbamoyl-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Potassium 2-carbamoyl-4-methylpentanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of potassium 2-carbamoyl-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-{[(3-methoxyphenyl)carbamoyl]amino}-4-methylpentanoate
  • Potassium 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoate

Uniqueness

Potassium 2-carbamoyl-4-methylpentanoate is unique due to its specific structure and properties, which differentiate it from other similar compounds

Properties

Molecular Formula

C7H12KNO3

Molecular Weight

197.27 g/mol

IUPAC Name

potassium;2-carbamoyl-4-methylpentanoate

InChI

InChI=1S/C7H13NO3.K/c1-4(2)3-5(6(8)9)7(10)11;/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11);/q;+1/p-1

InChI Key

LHDVHQSYRZLQBV-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC(C(=O)N)C(=O)[O-].[K+]

Origin of Product

United States

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